molecular formula C19H24N2O5S B11945798 (5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid

(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(4-quinolinyl)methanol; sulfuric acid

Cat. No.: B11945798
M. Wt: 392.5 g/mol
InChI Key: KFHZMXDENPHHOU-UHFFFAOYSA-N
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Description

The compound “sulfuric acid compound with (9R)-cinchonan-9-ol (1:1)” is a unique chemical entity formed by the combination of sulfuric acid and (9R)-cinchonan-9-ol in a 1:1 molar ratio. Sulfuric acid, known for its strong acidic properties, is a highly corrosive and viscous liquid. (9R)-cinchonan-9-ol is an alkaloid derived from the cinchona tree, known for its chiral properties and use in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid compound with (9R)-cinchonan-9-ol typically involves the direct reaction of sulfuric acid with (9R)-cinchonan-9-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired 1:1 compound. The reaction is exothermic, and it is essential to maintain a controlled temperature to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of high-purity sulfuric acid and (9R)-cinchonan-9-ol. The reactants are mixed in a reactor equipped with temperature control and stirring mechanisms. The reaction mixture is then allowed to react for a specific period, followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

The sulfuric acid compound with (9R)-cinchonan-9-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfur-containing alcohols.

    Substitution: The compound can undergo substitution reactions where the hydroxyl group of (9R)-cinchonan-9-ol is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products

The major products formed from these reactions include sulfonic acids, sulfur-containing alcohols, and various substituted derivatives of (9R)-cinchonan-9-ol.

Scientific Research Applications

The sulfuric acid compound with (9R)-cinchonan-9-ol has several scientific research applications:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antimalarial properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which the sulfuric acid compound with (9R)-cinchonan-9-ol exerts its effects involves the interaction of the chiral center of (9R)-cinchonan-9-ol with various molecular targets. The sulfuric acid component enhances the reactivity of the compound, facilitating its role as a catalyst in chemical reactions. The molecular pathways involved include the activation of substrates and the stabilization of transition states during reactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfuric acid compound with (9S)-cinchonan-9-ol: This compound is similar but has the opposite chirality.

    Sulfuric acid compound with quinine: Another chiral compound derived from the cinchona tree.

    Sulfuric acid compound with cinchonidine: A related compound with similar chiral properties.

Uniqueness

The sulfuric acid compound with (9R)-cinchonan-9-ol is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral catalyst makes it valuable in asymmetric synthesis, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;sulfuric acid

InChI

InChI=1S/C19H22N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)

InChI Key

KFHZMXDENPHHOU-UHFFFAOYSA-N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O

Origin of Product

United States

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